1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce methylated compounds .
Scientific Research Applications
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-3-(methyl)phenyl)-3-methylpropan-2-one
Comparison: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, potentially leading to a broader range of applications .
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-3-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
OWOQKHZAVQNMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)N)CC(=O)CBr |
Origin of Product |
United States |
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